Superior Binding Affinity (Kd) of BI-1950 for LFA-1 Compared to BIRT-377 and A-286982
BI-1950 demonstrates a significantly higher equilibrium binding affinity for the LFA-1 I-domain compared to the allosteric modulator BIRT-377 and the inhibitor A-286982. BI-1950 binds to LFA-1 with a Kd of 9 nM, as measured in an ITGAL binding assay [1]. In contrast, BIRT-377 exhibits a Kd of 26 nM under comparable conditions, representing a ~2.9-fold weaker affinity . This difference in target engagement at the molecular level is a key discriminator for assay design.
| Evidence Dimension | Binding Affinity (Kd) for LFA-1 |
|---|---|
| Target Compound Data | Kd = 9 nM |
| Comparator Or Baseline | BIRT-377: Kd = 26 nM |
| Quantified Difference | BI-1950 exhibits ~2.9-fold higher affinity (lower Kd) than BIRT-377. |
| Conditions | ITGAL binding assay |
Why This Matters
The higher binding affinity of BI-1950 ensures more complete target engagement at lower concentrations, reducing the likelihood of off-target effects from higher compound concentrations in cellular assays.
- [1] Chemical Probes Portal. BI-1950 Probe Page. View Source
